molecular formula C20H21N5O B3780160 N-(1H-imidazol-2-ylmethyl)-1-[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]-N-methylmethanamine

N-(1H-imidazol-2-ylmethyl)-1-[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]-N-methylmethanamine

Cat. No.: B3780160
M. Wt: 347.4 g/mol
InChI Key: IZGHMMNJEHVENF-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-1-[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]-N-methylmethanamine: is a complex organic compound that features an imidazole ring, a naphthalene moiety, and a pyrazole ring

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-1-[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-25(13-19-21-7-8-22-19)12-17-11-23-24-20(17)16-4-3-15-10-18(26-2)6-5-14(15)9-16/h3-11H,12-13H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGHMMNJEHVENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(NN=C1)C2=CC3=C(C=C2)C=C(C=C3)OC)CC4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-1-[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]-N-methylmethanamine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrazole intermediates, followed by their coupling with the naphthalene derivative. Key steps include:

    Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The imidazole and pyrazole intermediates are then coupled with the naphthalene derivative using a palladium-catalyzed cross-coupling reaction under inert conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-1-[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]-N-methylmethanamine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted imidazole or pyrazole derivatives.

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-1-[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]-N-methylmethanamine: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic properties and potential use in drug development.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-1-[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-imidazol-2-ylmethyl)-1-[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]-N-methylmethanamine: can be compared with other compounds containing imidazole, pyrazole, or naphthalene moieties, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-imidazol-2-ylmethyl)-1-[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
N-(1H-imidazol-2-ylmethyl)-1-[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]-N-methylmethanamine

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